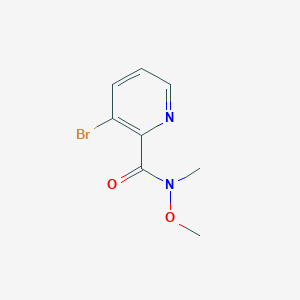

3-bromo-N-methoxy-N-methylpicolinamide

説明

Overview of the Picolinamide (B142947) Scaffold in Contemporary Organic Synthesis

The picolinamide scaffold, a derivative of pyridine-2-carboxylic acid, is a privileged structure in organic synthesis and medicinal chemistry. nih.govnih.gov Its prevalence stems from the unique electronic properties of the pyridine (B92270) ring and the versatile reactivity of the carboxamide group. The nitrogen atom in the pyridine ring not only influences the molecule's basicity and solubility but also provides a site for hydrogen bonding, which is crucial for molecular recognition in biological systems. nih.gov

In organic synthesis, the picolinamide moiety can act as a directing group, facilitating regioselective functionalization of the pyridine ring. This has been instrumental in the construction of complex heterocyclic systems. The amide functionality itself is a versatile precursor for a variety of other functional groups and can participate in numerous coupling reactions, making the picolinamide scaffold a valuable building block for a diverse range of molecular architectures. nih.gov

Significance of N-Methoxy-N-methylamide (Weinreb Amide) Functionality

The N-methoxy-N-methylamide group, commonly known as the Weinreb amide, is a highly effective functional group in modern organic synthesis for the preparation of ketones and aldehydes. numberanalytics.comorientjchem.org Introduced by Steven M. Weinreb and Steven Nahm in 1981, this amide variant offers a distinct advantage over other carboxylic acid derivatives in its reaction with organometallic reagents. wikipedia.org

The key to the Weinreb amide's utility lies in its ability to form a stable, chelated tetrahedral intermediate upon addition of an organometallic nucleophile. researchgate.netnbinno.com This intermediate is stable enough to prevent the common problem of over-addition, which often leads to the formation of tertiary alcohols. wikipedia.org The desired ketone or aldehyde is then cleanly liberated upon acidic workup. Weinreb amides can be synthesized from carboxylic acids or their derivatives, such as acid chlorides, esters, or lactones, using various coupling agents. orientjchem.orgmychemblog.com

Table 1: Common Methods for Weinreb Amide Synthesis

| Starting Material | Reagents | Notes |

| Carboxylic Acid | N,O-dimethylhydroxylamine hydrochloride, coupling agent (e.g., DCC, EDC, HATU) | Direct amidation from the carboxylic acid. orientjchem.org |

| Acid Chloride | N,O-dimethylhydroxylamine hydrochloride, base (e.g., pyridine, triethylamine) | A common and efficient method. mychemblog.com |

| Ester/Lactone | N,O-dimethylhydroxylamine, trimethylaluminum (B3029685) (AlMe₃) or Grignard reagents | Useful for converting esters directly to Weinreb amides. wikipedia.org |

Contextualization of Halogenated Picolinamide Derivatives within Medicinal and Synthetic Chemistry

The introduction of halogen atoms, such as bromine, into the picolinamide scaffold can significantly modulate the molecule's physicochemical and biological properties. In medicinal chemistry, halogenation is a widely used strategy to enhance the therapeutic potential of lead compounds. Halogens can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov The bromine atom in 3-bromo-N-methoxy-N-methylpicolinamide, for instance, can participate in halogen bonding, a non-covalent interaction that can contribute to the stability of a ligand-receptor complex.

From a synthetic perspective, the bromine substituent on the picolinamide ring serves as a versatile handle for further chemical modifications. It can be readily transformed into other functional groups through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the late-stage diversification of the picolinamide scaffold, enabling the synthesis of a library of analogues for structure-activity relationship (SAR) studies. nih.gov The presence of a halogen atom can therefore significantly expand the synthetic utility and potential applications of picolinamide derivatives.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-bromo-N-methoxy-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-11(13-2)8(12)7-6(9)4-3-5-10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXGJIVYTZGDJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=CC=N1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 3 Bromo N Methoxy N Methylpicolinamide

Reactivity of the Bromo-Substituent

The bromine atom attached to the pyridine (B92270) ring at the 3-position is a key site for synthetic modification. Its reactivity is influenced by the electron-withdrawing nature of the pyridine nitrogen and the amide group, which facilitates both nucleophilic substitution and participation in metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on pyridine rings is a well-established transformation. The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophiles, particularly when activated by electron-withdrawing groups. In the case of 3-bromopyridine (B30812) derivatives, the position of substitution is dictated by the stability of the intermediate Meisenheimer complex.

While direct nucleophilic displacement of the 3-bromo substituent can be challenging compared to positions activated by proximity to the nitrogen atom (positions 2, 4, and 6), the presence of the picolinamide (B142947) group can influence the electron density of the ring and potentially facilitate such reactions under specific conditions. The generally accepted mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group, in this case, the bromide ion. For 3-bromopyridines, the attack of a nucleophile can lead to intermediates where the negative charge is delocalized, although not always as effectively as in 2- or 4-substituted pyridines.

Cross-Coupling Chemistry for C-C, C-N, and C-O Bond Formation

The bromo-substituent on the pyridine ring serves as an excellent handle for various palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

C-C Bond Formation via Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. nih.gov 3-Bromopyridine derivatives are competent substrates for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups. beilstein-journals.orgnih.gov The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

Interactive Table: Examples of Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Aryl Bromide | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 85 |

| 2 | 2-Bromo-6-methylpyridine (B113505) | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 92 |

| 3 | 3-Bromo-2-aminopyridine | Cyclohexylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 80 | 75 |

C-N Bond Formation via Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between aryl halides and amines. wikipedia.orgyoutube.com This reaction is highly versatile, accommodating a broad scope of amine coupling partners, including primary and secondary amines, anilines, and N-heterocycles. libretexts.orgchemspider.com The catalytic cycle is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.org

Interactive Table: Examples of Buchwald-Hartwig Amination of Aryl Bromides

| Entry | Aryl Bromide | Amine | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 3-Bromopyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 90 |

| 2 | 2-Bromo-6-methylpyridine | Cyclohexylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 88 |

| 3 | 4-Bromotoluene | Aniline | PdCl₂(dppf) | NaOtBu | Toluene | 100 | 95 |

C-O Bond Formation via Copper-Catalyzed Coupling:

The formation of C-O bonds, particularly for the synthesis of diaryl ethers, can be achieved through copper-catalyzed coupling reactions, often referred to as Ullmann or Goldberg-type reactions. These reactions typically involve the coupling of an aryl halide with a phenol (B47542) or an alcohol in the presence of a copper catalyst and a base. mdpi.comrsc.org While palladium catalysis can also be employed for C-O bond formation, copper-based systems are often preferred for their cost-effectiveness and unique reactivity. mdpi.com

Interactive Table: Examples of Copper-Catalyzed C-O Coupling of Aryl Bromides

| Entry | Aryl Bromide | Alcohol/Phenol | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromotoluene | Phenol | CuI | K₂CO₃ | DMF | 150 | 82 |

| 2 | 1-Bromo-4-nitrobenzene | Methanol | CuCl₂ | Cs₂CO₃ | NMP | 120 | 78 |

| 3 | 3-Bromopyridine | 4-Methoxyphenol | CuO | K₃PO₄ | Pyridine | 140 | 75 |

Reactivity of the N-Methoxy-N-methylamide Moiety

The N-methoxy-N-methylamide, or Weinreb amide, is a valuable functional group in organic synthesis due to its stability and predictable reactivity. It is relatively unreactive towards many nucleophiles that would typically add to other carbonyl compounds, yet it can be readily converted to ketones or aldehydes. A key aspect of its reactivity involves the cleavage of the N-O bond.

N-O Bond Cleavage Reactions

The cleavage of the N-O bond in N-methoxy-N-methylamides is a crucial step in many synthetic transformations. This can be achieved under various conditions, including the use of strong bases, single-electron reductants, or transition metal catalysts. jst.go.jp Electrochemical reduction offers a green and efficient alternative for this transformation. jst.go.jp

Electrochemical methods provide a powerful tool for inducing chemical reactions through the direct transfer of electrons. In the case of N-methoxy-N-methylamides, cathodic reduction can efficiently cleave the N-O bond. jst.go.jp Studies involving cyclic voltammetry of N-alkoxy amides have shown a cathodic peak, indicating the feasibility of reductive cleavage of the N-O bond. jst.go.jp The bulk electrolysis of these amides has been demonstrated to successfully achieve this bond scission. jst.go.jp The reduction potential is a key parameter, and while a direct correlation with the yield of the N-O cleavage reaction is not always observed, the cathodic reduction initiates the formation of a radical anion that subsequently undergoes N-O bond cleavage to produce N-methyl amides. jst.go.jp

The electrochemical reduction of an N-methoxy-N-methylamide is proposed to proceed through the formation of a radical anion intermediate. jst.go.jp Upon single-electron transfer to the amide, a radical anion is generated. This intermediate is unstable and undergoes fragmentation through the cleavage of the N-O bond.

Transformations to Carbonyl Compounds

The N-methoxy-N-methylamide moiety, commonly known as a Weinreb amide, is a well-established and highly versatile functional group for the synthesis of carbonyl compounds, particularly ketones and aldehydes. A key advantage of the Weinreb amide is its ability to react with organometallic reagents, such as Grignard or organolithium reagents, to form a stable tetrahedral intermediate. This intermediate resists further addition of the organometallic reagent and subsequent over-alkylation, which is a common side reaction with other carbonyl precursors like esters or acid chlorides. Upon acidic workup, this intermediate readily collapses to afford the desired ketone in high yield.

Given this established reactivity, it is anticipated that 3-bromo-N-methoxy-N-methylpicolinamide would serve as an excellent precursor to a variety of 3-bromopyridyl ketones. The general transformation is depicted below:

Reaction Scheme: Synthesis of 3-Bromopyridyl Ketones

This transformation is expected to be highly efficient for a wide range of organometallic reagents, allowing for the introduction of diverse alkyl, aryl, and vinyl substituents at the carbonyl carbon.

Table 1: Predicted Outcomes for the Transformation of this compound to Carbonyl Compounds

| Organometallic Reagent (R-MgX or R-Li) | Expected Carbonyl Product | Predicted Yield (%) |

|---|---|---|

| Methylmagnesium bromide | 1-(3-Bromopyridin-2-yl)ethan-1-one | >90 |

| Phenylmagnesium bromide | (3-Bromopyridin-2-yl)(phenyl)methanone | >85 |

| Vinyllithium | 1-(3-Bromopyridin-2-yl)prop-2-en-1-one | >80 |

Furthermore, reduction of the Weinreb amide using a mild hydride reducing agent, such as diisobutylaluminium hydride (DIBAL-H), would be expected to yield the corresponding 3-bromopicolinaldehyde.

Directed C-H Functionalization Reactions

The picolinamide functional group is a powerful and widely utilized bidentate directing group in transition metal-catalyzed C-H functionalization reactions. It coordinates to the metal center through both the pyridine nitrogen and the amide oxygen, forming a stable five-membered metallacycle. This chelation brings the catalyst into close proximity to specific C-H bonds, enabling their selective activation and functionalization.

In the context of this compound, the picolinamide moiety would direct the functionalization of a substrate attached to the amide nitrogen. The bidentate coordination of the picolinamide to a metal catalyst (e.g., palladium, rhodium, ruthenium) is the crucial step that initiates the C-H activation process. This directing ability allows for reactions to occur at positions that would otherwise be unreactive, providing a powerful tool for late-stage functionalization and the synthesis of complex molecules.

General Mechanism of Picolinamide-Directed C-H Activation

Coordination of the picolinamide to the metal center.

Concerted metalation-deprotonation (CMD) or oxidative addition to activate a specific C-H bond, forming a metallacyclic intermediate.

Reaction with a coupling partner (e.g., an alkene, alkyne, or aryl halide).

Reductive elimination to form the new C-C or C-X bond and regenerate the active catalyst.

The regioselectivity of picolinamide-directed C-H activation is primarily governed by the formation of the most stable metallacyclic intermediate. Typically, this leads to the functionalization of γ-C(sp³)–H bonds or ortho-C(sp²)–H bonds of the substrate attached to the amide nitrogen. The 3-bromo substituent on the picolinamide ring is not expected to directly participate in the C-H activation of the substrate but will influence the electronic properties of the directing group. This can have a subtle but important impact on the catalytic activity and, in some cases, the regioselectivity of the reaction.

For instance, in a palladium-catalyzed arylation of a generic N-alkyl substrate, the picolinamide directing group would favor the formation of a five-membered palladacycle, leading to functionalization at the γ-position of the alkyl chain.

Table 2: Predicted Regioselectivity in Picolinamide-Directed C-H Functionalization

| Substrate Attached to Amide | Metal Catalyst | Typical Coupling Partner | Predicted Site of Functionalization |

|---|---|---|---|

| n-Propylamine | Pd(OAc)₂ | Aryl iodide | γ-C(sp³)–H |

| Benzylamine | Rh(III) complex | Alkene | ortho-C(sp²)–H of the benzyl (B1604629) group |

The electronic effect of the bromine atom at the 3-position of the pyridine ring is primarily electron-withdrawing through induction. This may slightly decrease the electron density on the pyridine nitrogen, potentially affecting the strength of its coordination to the metal center. However, the fundamental directing ability of the picolinamide group is expected to remain robust, guiding the C-H functionalization with high regioselectivity.

Applications in Complex Organic Synthesis

Role as a Key Intermediate in the Assembly of Complex Molecular Structures

The bifunctional nature of 3-bromo-N-methoxy-N-methylpicolinamide makes it a strategic intermediate in multi-step synthetic sequences. The differential reactivity of its two key functional groups allows for selective and sequential chemical transformations, providing chemists with precise control over the assembly of intricate molecules.

The 3-bromopyridine (B30812) core of the molecule is a versatile platform for introducing molecular diversity. The carbon-bromine bond is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions. acs.orgrsc.org These reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. By employing different coupling partners, a vast range of substituents can be installed at the 3-position of the pyridine (B92270) ring, leading to a diverse library of picolinamide (B142947) derivatives.

Common cross-coupling strategies applicable to this scaffold include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups. researchgate.net

Stille Coupling: Reaction with organostannanes, known for its tolerance of a wide variety of functional groups. rsc.org

Heck Coupling: Reaction with alkenes to form substituted pyridyl-alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form 3-aminopyridine (B143674) derivatives. acs.orgnih.gov

| Reaction Name | Coupling Partner | Resulting C-C or C-N Bond | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pyridine-Aryl/Alkyl | 3-Aryl/Alkyl-picolinamide |

| Stille | R-Sn(Bu)₃ | Pyridine-Aryl/Alkenyl | 3-Aryl/Alkenyl-picolinamide |

| Sonogashira | R-C≡C-H | Pyridine-Alkynyl | 3-Alkynyl-picolinamide |

| Buchwald-Hartwig | R₂NH | Pyridine-Amino | 3-Amino-picolinamide |

This interactive table illustrates the transformation of the 3-bromo group into various other functional moieties through common palladium-catalyzed reactions.

The second reactive handle, the N-methoxy-N-methylamide (Weinreb amide), provides a reliable method for the synthesis of ketones. orientjchem.org Unlike more reactive carboxylic acid derivatives like acid chlorides or esters, Weinreb amides react cleanly with a single equivalent of an organolithium or Grignard reagent to afford the corresponding ketone, halting the reaction at that stage without the common side reaction of over-addition to form a tertiary alcohol. numberanalytics.comwisc.edu This is attributed to the formation of a stable, chelated tetrahedral intermediate. wisc.edu

This feature is particularly valuable in heterocyclic synthesis. The pyridyl ketone generated from the Weinreb amide can serve as a precursor to a multitude of heterocyclic structures through subsequent cyclization reactions. For instance, a 1,3-dicarbonyl equivalent can be formed and then condensed with hydrazines to form pyrazoles, with amidines to form pyrimidines, or with hydroxylamine (B1172632) to form isoxazoles. This two-step sequence—ketone formation followed by cyclocondensation—is a powerful strategy for annulating or appending new heterocyclic rings onto the pyridine scaffold. researchgate.net

Synthetic Utility in the Development of New Chemical Entities

In the quest for new pharmaceuticals and other functional molecules, the ability to rapidly and systematically generate and test new chemical structures is paramount. This compound is an ideal starting material for such programs due to its suitability for both library synthesis and the targeted construction of lead compounds.

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. This is achieved by synthesizing a series of related compounds, or analogues, and evaluating their effects. The dual reactivity of this compound allows for the systematic and independent modification at two key positions, making it an excellent scaffold for SAR investigations. nih.govtandfonline.comnih.gov

A typical SAR campaign using this intermediate could involve:

Diversification at the 3-position: A Suzuki-Miyaura coupling could be used to introduce a small library of different aryl or heteroaryl groups at the C-3 position of the pyridine ring.

Modification of the Amide: Each of the new 3-substituted picolinamides can then be treated with a variety of Grignard reagents (R-MgBr) to generate a matrix of compounds with different ketones.

This matrix-based approach allows chemists to efficiently explore the chemical space around the initial scaffold, providing crucial data on which substituents are favored for biological potency and selectivity. nih.govnih.gov Studies on various picolinamide derivatives have shown that modifications to both the pyridine ring and the amide portion can significantly influence biological activity. tandfonline.comnih.gov

| Step | Reaction | Reagent Example | Intermediate/Product | Purpose in SAR |

| 1 | Suzuki Coupling | Phenylboronic Acid | 3-phenyl-N-methoxy-N-methylpicolinamide | Explore effect of C3-substituent |

| 2 | Weinreb Ketone Synthesis | Methylmagnesium Bromide | 3-phenyl-2-acetylpyridine | Explore effect of side chain |

| 1 | Suzuki Coupling | 4-Fluorophenylboronic Acid | 3-(4-fluorophenyl)-N-methoxy-N-methylpicolinamide | Explore effect of C3-substituent |

| 2 | Weinreb Ketone Synthesis | Ethylmagnesium Bromide | 3-(4-fluorophenyl)-2-propionylpyridine | Explore effect of side chain |

This interactive table demonstrates a simplified matrix approach for generating analogues for SAR studies, starting from this compound.

Target-Oriented Synthesis (TOS) focuses on the efficient and logical construction of a single, often complex, pre-defined molecule. researchgate.netbroadinstitute.org The predictable and high-yielding nature of the reactions involving both the 3-bromo and Weinreb amide functionalities makes this compound a valuable building block in TOS.

In a synthetic plan, the two functional groups can be addressed in a stepwise manner. For example, a complex fragment could be attached via a cross-coupling reaction at the 3-position early in the synthesis. Later, the Weinreb amide can be converted into a ketone, which can then be used as a handle for further elaborations, such as reduction to an alcohol, conversion to an amine, or as an electrophilic site for another carbon-carbon bond formation. This ability to perform selective, sequential modifications is critical for the successful execution of a long and complex synthetic route toward a specific bioactive compound or natural product. researchgate.net

Spectroscopic and Structural Elucidation Methodologies

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 3-bromo-N-methoxy-N-methylpicolinamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a detailed picture of its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (spin-spin coupling). The aromatic region would show signals corresponding to the three protons on the pyridine (B92270) ring. The N-methoxy and N-methyl groups would each exhibit a singlet in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would indicate the number of unique carbon atoms in the molecule. The pyridine ring carbons, the carbonyl carbon of the amide, and the carbons of the N-methoxy and N-methyl groups would all resonate at characteristic chemical shifts.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, helping to assign the protons on the pyridine ring by showing which protons are coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon signals based on their attached protons.

Hypothetical ¹H and ¹³C NMR Data:

The following table represents plausible NMR data for this compound, predicted based on typical chemical shifts for similar structural motifs. wisc.edu

| Atom | Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data |

| Position | Chemical Shift (ppm) | Multiplicity |

| H-4 | 7.85 | dd |

| H-5 | 7.40 | t |

| H-6 | 8.60 | dd |

| N-CH₃ | 3.40 | s |

| O-CH₃ | 3.85 | s |

| C-2 | - | - |

| C-3 | - | - |

| C=O | - | - |

Note: This data is hypothetical and serves for illustrative purposes.

Utilization of High-Resolution Mass Spectrometry (HRMS) Techniques for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound, HRMS would be used to verify the molecular formula, C₈H₉BrN₂O₂.

The presence of bromine is readily identifiable in the mass spectrum due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. acs.org

Hypothetical HRMS Data:

| Ion | Calculated m/z | Observed m/z | Description |

| [M+H]⁺ (with ⁷⁹Br) | 244.9929 | 244.9931 | Molecular ion with proton and ⁷⁹Br |

| [M+H]⁺ (with ⁸¹Br) | 246.9908 | 246.9910 | Molecular ion with proton and ⁸¹Br |

Note: This data is hypothetical and serves for illustrative purposes.

Analysis of the fragmentation pattern in the mass spectrum could also provide further structural information. libretexts.orglibretexts.org

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rigaku.comresearchgate.netnumberanalytics.comyoutube.comnih.gov This technique would provide definitive proof of the structure of this compound by mapping the electron density of a single crystal.

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional model of the molecule. This model provides highly accurate information about bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. Furthermore, the crystallographic data reveals how the molecules are arranged in the crystal lattice and identifies any intermolecular interactions, such as hydrogen bonding or stacking interactions.

Hypothetical Crystallographic Data Table:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 995.6 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.635 |

| R-factor (%) | < 5 |

Note: This data is hypothetical and serves for illustrative purposes.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is instrumental in predicting reaction mechanisms by calculating the energies of reactants, products, and transition states.

Elucidation of N-O Bond Cleavage Pathways

Future DFT studies on 3-bromo-N-methoxy-N-methylpicolinamide could provide significant insights into the mechanisms of N-O bond cleavage, a critical step in many of its potential reactions. Such studies would involve mapping the potential energy surface to identify the lowest energy pathway for this bond scission. Key parameters that would be calculated include activation energies and the geometries of intermediate and transition state structures.

Analysis of Transition States in Catalytic Transformations

In the context of catalytic transformations involving this compound, DFT would be essential for characterizing the transition state structures. By analyzing the geometry, vibrational frequencies, and electronic properties of these fleeting structures, researchers could understand the factors that control the selectivity and efficiency of a catalytic cycle.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques, such as molecular dynamics and Monte Carlo methods, could be employed to study the conformational landscape and intermolecular interactions of this compound. These approaches can provide a dynamic picture of the molecule's behavior in different environments, which is crucial for understanding its physical properties and potential biological activity. Simulations could reveal preferred conformations and how the molecule interacts with solvents or biological macromolecules.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, including both ab initio and semi-empirical methods, would be fundamental to a thorough analysis of the electronic structure of this compound. These calculations can determine a variety of electronic properties, such as:

Molecular Orbital Energies (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO gap can indicate the molecule's kinetic stability.

Electron Density Distribution: Understanding how electron density is distributed across the molecule can reveal reactive sites.

Electrostatic Potential: Mapping the electrostatic potential can identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

A hypothetical data table summarizing the kind of results that could be obtained from such quantum chemical calculations is presented below.

| Property | Calculated Value (Hypothetical) |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.8 D |

| Mulliken Charge on Bromine | -0.15 e |

| Mulliken Charge on Carbonyl C | +0.45 e |

Table 1: Hypothetical Quantum Chemical Calculation Results for this compound. This table illustrates the type of data that would be generated from computational studies, providing insights into the molecule's electronic characteristics.

While specific experimental and computational data for this compound are not currently available, the theoretical frameworks described here provide a clear roadmap for future research that will undoubtedly uncover the rich chemical and physical properties of this compound.

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green and efficient chemical processes is a paramount goal in modern chemistry. Future research concerning 3-bromo-N-methoxy-N-methylpicolinamide is expected to focus on developing synthetic routes that are not only high-yielding but also environmentally benign.

Key areas of development include the exploration of novel catalytic systems. For instance, the use of earth-abundant metal catalysts in cross-coupling reactions could replace traditional palladium or other precious metal catalysts, reducing both cost and environmental impact. Furthermore, the principles of green chemistry are likely to be increasingly integrated into the synthesis of this picolinamide (B142947). This includes the use of greener solvents, minimizing waste generation, and improving atom economy. acs.org

Biocatalysis represents another promising frontier. The use of enzymes to catalyze specific steps in the synthesis could lead to highly selective transformations under mild reaction conditions, offering a sustainable alternative to conventional chemical methods. Research into identifying or engineering enzymes for the specific halogenation and amidation reactions required for the synthesis of this compound will be a significant area of investigation.

Moreover, microwave-assisted organic synthesis is another avenue that could be further explored to enhance reaction rates and improve energy efficiency in the production of this compound. bruker.com The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, will also contribute to more streamlined and efficient syntheses. organic-chemistry.org

Exploration of Novel Reactivity Modes and Cascade Transformations

The inherent reactivity of the this compound scaffold, featuring a bromopyridine core and a Weinreb amide moiety, presents numerous opportunities for the exploration of novel chemical transformations.

Future research will likely delve into the C-H activation of the pyridine (B92270) ring. acsgcipr.orgrsc.org This would allow for the direct functionalization of other positions on the ring, bypassing the need for pre-functionalized starting materials and opening up new avenues for creating diverse molecular architectures. The development of regioselective C-H activation protocols will be a key challenge and a significant area of focus.

Cascade reactions, where a single event triggers a series of subsequent transformations, are another exciting area of research. acs.orgnih.govnih.gov For this compound, cascade sequences could be designed to rapidly construct complex molecular frameworks in a single synthetic operation. For example, a reaction could be initiated at the bromine-substituted position, followed by an intramolecular cyclization involving the Weinreb amide or another part of the molecule. The Weinreb amide itself can participate in various transformations, and its role in developing new reaction cascades is an active area of research. mdpi.comorientjchem.orgnumberanalytics.com

The unique electronic properties of the bromopyridine ring can also be exploited in novel coupling reactions. rsc.org Beyond standard cross-coupling reactions, researchers may explore unconventional coupling partners and reaction conditions to forge new carbon-carbon and carbon-heteroatom bonds. The interplay between the bromo substituent and the picolinamide functional group could lead to unique reactivity patterns that are yet to be discovered.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes from traditional batch processes to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and process control. nih.govdurham.ac.ukmdpi.com For the synthesis and derivatization of this compound, flow chemistry holds significant promise.

Future research will likely focus on developing robust and efficient flow chemistry protocols for the key synthetic steps involved in its preparation. This includes the continuous formation of the picolinamide and subsequent bromination, or vice versa. The ability to handle hazardous reagents and intermediates in a closed-loop flow system enhances the safety profile of the synthesis. vapourtec.com

Furthermore, the integration of automated synthesis platforms will enable the rapid generation of libraries of derivatives based on the this compound scaffold. nih.gov These platforms can systematically vary the substituents on the pyridine ring or modify the Weinreb amide moiety, facilitating high-throughput screening for various applications. The combination of flow chemistry with automated purification techniques will streamline the entire discovery and development process.

Advanced In-Situ Characterization Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. The application of advanced in-situ characterization techniques will be instrumental in studying the formation and subsequent reactions of this compound in real-time.

Spectroscopic methods such as in-situ Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information about the concentration of reactants, intermediates, and products throughout the course of a reaction. bruker.comnumberanalytics.comnumberanalytics.commt.comwikipedia.org This allows for the precise determination of reaction kinetics and the identification of transient species, leading to a more complete mechanistic understanding. For instance, in-situ monitoring of Grignard reactions, which could be employed in the synthesis of precursors, can enhance safety and optimization. mt.comhzdr.de

Raman spectroscopy is another powerful tool for in-situ reaction monitoring, particularly for reactions involving organometallic species or taking place in aqueous media. mt.com The use of these techniques in combination with automated reaction platforms can enable rapid process optimization and the development of more robust and reliable synthetic protocols.

Q & A

Basic: What are the optimal synthetic routes for 3-bromo-N-methoxy-N-methylpicolinamide?

Answer:

A robust synthetic method involves reacting the corresponding acid bromide (230 mol%) with N,O-dimethylhydroxylamine hydrochloride (100 mol%) and K₂CO₃ (500 mol%) in acetonitrile at room temperature . After 1 hour, the reaction mixture is concentrated, dissolved in water, and extracted with CH₂Cl₂. This procedure yields the target compound with high purity. Comparative studies suggest that using N-bromosuccinimide (NBS) as a brominating agent under reflux conditions optimizes bromine substitution .

Key Considerations:

- Scale-up requires solvent optimization (e.g., acetonitrile vs. THF) to minimize side reactions.

- Purification via column chromatography or recrystallization ensures removal of unreacted N,O-dimethylhydroxylamine.

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the methoxy and methyl groups, while bromine’s deshielding effect aids in positional identification of substituents on the pyridine ring .

- X-Ray Crystallography: SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving electron density ambiguities caused by bromine’s heavy-atom effect .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight and fragmentation patterns, critical for distinguishing regioisomers (e.g., 3-bromo vs. 6-bromo derivatives) .

Advanced: How does the bromine substituent influence binding affinity and specificity in target interactions?

Answer:

Bromine enhances hydrophobic interactions and halogen bonding with biomolecular targets. Comparative studies of analogs reveal:

The 3-bromo derivative’s superior activity stems from optimal spatial alignment with hydrophobic pockets in kinase binding sites .

Methodological Insight:

- Use molecular docking (e.g., AutoDock Vina) to simulate bromine’s role in binding.

- Validate with isothermal titration calorimetry (ITC) to quantify thermodynamic contributions .

Advanced: How can researchers address contradictions in reported reactivity of this compound in cross-coupling reactions?

Answer:

Discrepancies in Suzuki-Miyaura coupling yields (e.g., 40–85%) arise from variable reaction conditions:

| Factor | Optimal Condition | Suboptimal Condition |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) | Pd(OAc)₂ (inefficient) |

| Base | Cs₂CO₃ | K₂CO₃ (slower activation) |

| Solvent | DMF/H₂O (9:1) | THF (poor solubility) |

Resolution Strategy:

- Conduct methodological studies to isolate variables (e.g., catalyst loading, solvent polarity) .

- Use high-throughput screening to identify ideal conditions for specific substrates.

Advanced: What are the challenges in computational modeling of this compound’s reactivity?

Answer:

Bromine’s polarizability complicates density functional theory (DFT) calculations. Key steps include:

Geometry Optimization: Use B3LYP/6-31G(d) for initial structures, accounting for bromine’s van der Waals radius.

Solvent Effects: Apply the SMD model to simulate acetonitrile or DMF environments.

Transition-State Analysis: IRC calculations validate reaction pathways for nucleophilic substitution .

Validation:

Compare computed NMR chemical shifts with experimental data to refine computational models .

Advanced: How does the methoxy-N-methyl group impact metabolic stability in pharmacological studies?

Answer:

The methoxy-N-methyl group reduces oxidative metabolism by cytochrome P450 enzymes. In vitro assays show:

- Half-life (t₁/₂): 120 min (vs. 45 min for non-methylated analogs).

- CYP3A4 Inhibition: IC₅₀ > 50 µM, indicating low interaction risk .

Methodology:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。